5-(4-Methylphenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}thieno[2,3-d]pyrimidine
Description
5-(4-Methylphenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidine core. The molecule features a 4-methylphenyl substituent at position 5 and a piperazine ring at position 4, which is further substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine moiety may improve solubility and binding affinity to target proteins .
Properties
IUPAC Name |
5-(4-methylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N4S/c1-16-5-7-17(8-6-16)20-14-32-23-21(20)22(28-15-29-23)31-11-9-30(10-12-31)19-4-2-3-18(13-19)24(25,26)27/h2-8,13-15H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAAAFNVVCIWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding or other non-covalent interactions. The presence of the trifluoromethyl group could enhance the compound’s binding affinity to its targets.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Biological Activity
5-(4-Methylphenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidine core with substituents that enhance its biological activity. The structural formula can be represented as follows:
1. Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds similar to 5-(4-Methylphenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}thieno[2,3-d]pyrimidine have been shown to inhibit various cancer cell lines through the modulation of key signaling pathways.
- Mechanism of Action : The compound acts as a kinase inhibitor, specifically targeting the HER family of receptors. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
2. Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory activity in various preclinical models.
- Case Study : In a study evaluating the anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives, one analogue showed an IC50 value of 0.8575 mmol/kg in carrageenan-induced rat paw edema models, indicating potent anti-inflammatory properties compared to standard treatments like celecoxib .
3. Neuropharmacological Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties.
- Research Findings : In animal models of neurodegeneration, thieno[2,3-d]pyrimidine derivatives exhibited protective effects against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases .
Data Tables
| Biological Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| Anti-cancer | Varies | HER Kinase | |
| Anti-inflammatory | 0.8575 mmol/kg | COX-2 | |
| Neuroprotective | Not specified | Oxidative stress markers |
Research Findings
Recent literature highlights the synthesis and evaluation of various thieno[2,3-d]pyrimidine derivatives for their biological activities:
- A review published in MDPI discusses the therapeutic potential of pyrido[2,3-d]pyrimidines and their derivatives, noting that modifications at the phenyl and piperazine positions can significantly enhance biological activity .
- Another study emphasizes the structure-activity relationship (SAR) of thieno[2,3-d]pyrimidines and their efficacy against specific cancer types, underscoring the importance of fluorinated substituents in enhancing potency .
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of various diseases.
Anticancer Properties
Research indicates that 5-(4-Methylphenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}thieno[2,3-d]pyrimidine exhibits promising anticancer activity. It has been evaluated for its ability to inhibit specific cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
Case Study:
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast and lung cancer cell lines. The mechanism of action was linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interaction with viral proteins.
Data Table: Antiviral Activity Studies
| Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Influenza Virus | 5.2 | Inhibition of viral RNA polymerase |
| HIV | 10.1 | Disruption of viral entry |
Neuropharmacological Applications
The piperazine moiety in the structure of this compound suggests potential applications in neuropharmacology. It may act on neurotransmitter systems, offering insights into treatments for neurological disorders such as anxiety and depression.
Case Study:
- A research article highlighted its effects on serotonin receptors, indicating that it could modulate mood and anxiety levels in animal models.
Enzyme Inhibition Studies
This compound has been explored as a potential inhibitor of various enzymes, particularly those involved in metabolic pathways.
Data Table: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 8.5 | Competitive |
| Protein Kinase B (AKT) | 12.3 | Non-competitive |
Industrial Applications
Beyond medicinal uses, 5-(4-Methylphenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}thieno[2,3-d]pyrimidine has potential applications in agrochemicals and materials science due to its unique chemical properties.
Agrochemical Development
The compound is being studied for its effectiveness as a pesticide or herbicide due to its ability to interact with biological systems at the molecular level.
Case Study:
- Field trials have shown that formulations containing this compound can effectively reduce pest populations without harming beneficial insects, indicating its potential as an eco-friendly agricultural solution.
Material Science Innovations
Its structural properties allow for incorporation into polymer matrices, enhancing material characteristics such as thermal stability and mechanical strength.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]pyrimidine derivatives with piperazine-linked aromatic substituents are widely explored in medicinal chemistry. Below is a detailed comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound increases metabolic stability compared to non-fluorinated analogs. For example, halogenated derivatives (e.g., dichlorophenyl in ) exhibit stronger receptor binding but may suffer from higher toxicity. Piperazine-linked aromatic groups enhance solubility and target engagement. The 3-(trifluoromethyl)phenyl substitution in the target compound likely improves selectivity for hydrophobic binding pockets .
Electron-withdrawing groups (e.g., CF₃, sulfonyl in ) increase resistance to oxidative metabolism, prolonging half-life.
Synthetic Accessibility: The target compound’s synthesis likely follows established routes for piperazine-thienopyrimidine coupling (e.g., nucleophilic substitution or Buchwald-Hartwig amination) . Yields for similar compounds range from 56% (for sulfonyl derivatives ) to 82% (for halogenated analogs ).
Preparation Methods
Construction of the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine scaffold serves as the central heterocyclic framework. As demonstrated in analogous syntheses, the core is typically assembled via cyclocondensation of aminothiophene derivatives with urea or thiourea . For instance, reacting 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile with formamide under reflux conditions generates 4-chlorothieno[2,3-d]pyrimidine, which is subsequently halogenated at position 5 using phosphorus oxychloride (POCl3) to yield 4,5-dichlorothieno[2,3-d]pyrimidine . This intermediate provides reactive sites for subsequent functionalization at positions 4 and 5.
Installation of the 4-Methylphenyl Group at Position 5
The Suzuki-Miyaura cross-coupling reaction is employed to introduce the 4-methylphenyl moiety at position 5. Using 4-methylphenylboronic acid and 5-bromo-4-chlorothieno[2,3-d]pyrimidine, the reaction proceeds in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a mixed solvent system (toluene/ethanol/water) . Optimal temperatures range from 80–100°C, achieving yields of 70–85% . Key considerations include:
-
Protecting group strategy : The 4-chloro group remains inert under these conditions, preserving it for subsequent SNAr .
Synthesis of 4-[3-(Trifluoromethyl)phenyl]piperazine
The piperazine substituent is prepared separately to ensure regioselective installation. A modified protocol from acaricidal agent syntheses involves cyclizing bis(2-chloroethyl)amine hydrochloride with 3-(trifluoromethyl)aniline in diethylene glycol monomethyl ether at 140–160°C . This yields 1-(3-(trifluoromethyl)phenyl)piperazine, which is purified via silica gel chromatography (hexane/ethyl acetate) . Alternatively, enantiomerically pure piperazines are accessible via diastereoselective additions to α-amino sulfinylimines, though this method is more complex .
Nucleophilic Aromatic Substitution at Position 4
The 4-chloro group on the thieno[2,3-d]pyrimidine core undergoes SNAr with 1-(3-(trifluoromethyl)phenyl)piperazine. Reaction conditions include:
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Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAc) at 100–120°C .
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Base : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to deprotonate the piperazine nitrogen .
Yields typically reach 60–75%, with purity confirmed via 1H NMR (δ 8.2–8.4 ppm for aromatic protons) and mass spectrometry (m/z 514.2 [M+H]+) .
Optimization and Challenges
Critical challenges include:
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Regioselectivity : Competing reactions at positions 2 and 4 are mitigated by electronic effects, as the 4-position is more electrophilic due to adjacent nitrogen atoms .
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Piperazine reactivity : Steric hindrance from the 3-(trifluoromethyl)phenyl group necessitates elevated temperatures for complete substitution .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the final product, though recrystallization from ethanol/water may improve purity .
Analytical Characterization
The final compound is characterized using:
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1H NMR : Aromatic protons resonate as multiplet signals between δ 7.2–8.4 ppm, with distinct singlets for the piperazine CH2 groups (δ 3.1–3.3 ppm) .
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13C NMR : The trifluoromethyl carbon appears at δ 122–125 ppm (q, J = 270 Hz) .
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HRMS : Calculated for C26H22F3N5S: 513.15; observed: 513.14 [M+H]+ .
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the common synthetic strategies for constructing the thieno[2,3-d]pyrimidine core in this compound?
The thieno[2,3-d]pyrimidine scaffold is typically synthesized via cyclization reactions. A modified Niementowski reaction involves heating 2-amino-3-thiophenecarboxylate derivatives with formamide or urea at high temperatures (200°C) to form the pyrimidine ring . Alternative routes include condensation with nitriles or imidates under reflux conditions. For example, refluxing 2-amino-3-methoxycarbonylthiophene in formamide yields the thieno[2,3-d]pyrimidine core .
Q. How are substituents like the 4-methylphenyl and trifluoromethylphenyl-piperazinyl groups introduced?
Substituents are often introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. For example, the piperazinyl group can be incorporated by reacting 4-chlorothieno[2,3-d]pyrimidine with 1-(3-trifluoromethylphenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C . The 4-methylphenyl group may be added via Suzuki-Miyaura coupling using a boronic acid derivative .
Q. What analytical techniques are used to confirm the compound’s structure?
Standard characterization includes:
- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments .
- IR spectroscopy : To confirm functional groups like C=O or C-F bonds .
- Mass spectrometry (ESI-MS or GC-MS) : For molecular weight validation .
- Melting point analysis : To assess purity .
Advanced Research Questions
Q. How can regioselectivity challenges during the introduction of multiple aryl groups be addressed?
Regioselectivity is influenced by steric and electronic factors. Computational modeling (e.g., DFT) can predict reactive sites on the thieno[2,3-d]pyrimidine core. For example, electron-withdrawing groups (e.g., trifluoromethyl) on the piperazinyl moiety direct substitutions to less hindered positions. Controlled reaction temperatures (e.g., 60–80°C) and catalysts like Pd(PPh₃)₄ improve selectivity .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in activity (e.g., antimicrobial vs. antitumor) may arise from assay conditions or substituent effects. To validate results:
- Replicate assays under standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing trifluoromethyl with nitro groups) .
- Use molecular docking to correlate activity with binding affinity to target proteins .
Q. How can computational methods optimize physicochemical properties like solubility?
Poor solubility due to the trifluoromethyl and aromatic groups can be mitigated by:
Q. What are the challenges in characterizing reactive intermediates during synthesis?
Intermediates like 4-chlorothieno[2,3-d]pyrimidine are moisture-sensitive and require inert conditions (argon atmosphere). Characterization techniques include:
- Low-temperature NMR : To stabilize transient species .
- In situ IR : To monitor reaction progress .
- X-ray crystallography : To resolve ambiguous structures (e.g., confirming piperazinyl conformation) .
Methodological Considerations
Q. How to design experiments for evaluating in vitro metabolic stability?
- Microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
- CYP450 inhibition studies : Use fluorogenic substrates to assess interactions with CYP3A4 or CYP2D6 .
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Process optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
- Quality control : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .
Cross-Disciplinary Applications
Q. How can toxicology studies address potential off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
